
Diethyl octadec-9-EN-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl octadec-9-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octadec-9-en-1-yl chain. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl octadec-9-EN-1-ylphosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out in the presence of a base such as sodium or potassium carbonate to neutralize the generated acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl octadec-9-EN-1-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of phosphonate derivatives .
Applications De Recherche Scientifique
Diethyl octadec-9-EN-1-ylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its potential as an inhibitor of enzymes that utilize phosphate groups, which could lead to the development of new therapeutic agents.
Industry: This compound is used as a corrosion inhibitor and as an additive in lubricants and flame retardants.
Mécanisme D'action
The mechanism of action of diethyl octadec-9-EN-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that utilize phosphate substrates. This binding can inhibit the enzyme’s activity, leading to various biological effects. The specific pathways involved depend on the target enzyme and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound with similar reactivity but lacking the long alkyl chain.
Octadecylphosphonic acid: Similar in structure but with a phosphonic acid group instead of a phosphonate ester.
Diethyl octadecylphosphonate: Similar but fully saturated, lacking the double bond in the alkyl chain.
Uniqueness
Diethyl octadec-9-EN-1-ylphosphonate is unique due to the presence of both a long alkyl chain and a double bond, which can influence its physical properties and reactivity. The double bond can participate in additional reactions, such as hydrogenation or epoxidation, providing further versatility in chemical synthesis .
Propriétés
Numéro CAS |
889129-71-9 |
|---|---|
Formule moléculaire |
C22H45O3P |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
1-diethoxyphosphoryloctadec-9-ene |
InChI |
InChI=1S/C22H45O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h13-14H,4-12,15-22H2,1-3H3 |
Clé InChI |
QSLMQWBMXQNWTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)

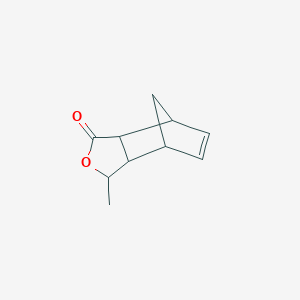

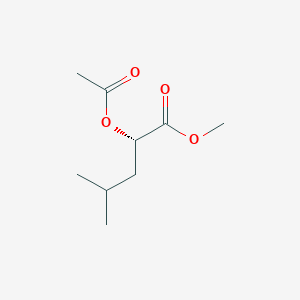
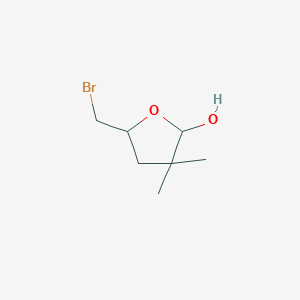
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
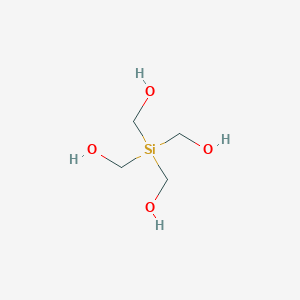
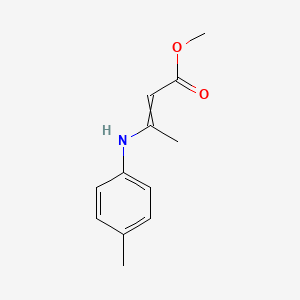
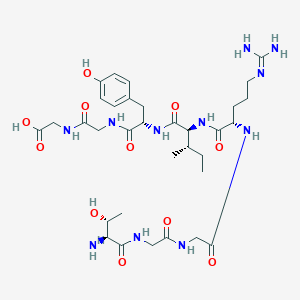
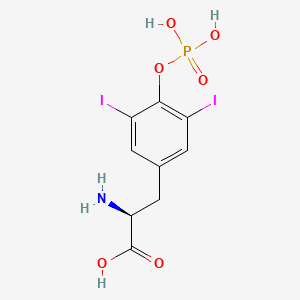
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)

